Benzaldehyde, 2-hydroxy-4-(octyloxy)-

Overview

Description

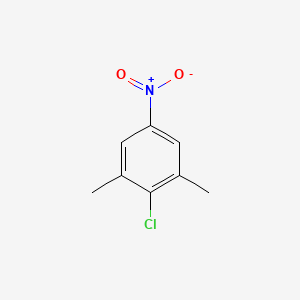

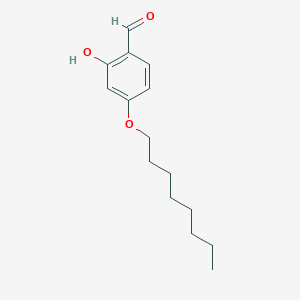

“Benzaldehyde, 2-hydroxy-4-(octyloxy)-” is a complex chemical compound used in scientific research. It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde .

Molecular Structure Analysis

The molecular structure of Benzaldehyde, 2-hydroxy-4-(octyloxy)-, includes a six-membered ring and an aromatic aldehyde . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Antibacterial Efficacy

2-Hydroxy-4-octyloxybenzaldehyde has shown potential as an antibacterial agent. For instance, a variant of this compound, 2-hydroxy-4-methoxybenzaldehyde, has been found to have antibacterial efficacy against Proteus mirabilis , a bacterium often associated with urinary tract infections . The compound showed concentration-dependent biofilm inhibition, which was also evinced in light, confocal, and scanning electron microscopic (SEM) analyses .

Antivirulence Efficacies

In addition to its antibacterial properties, 2-hydroxy-4-octyloxybenzaldehyde has also demonstrated antivirulence efficacies. The compound has been found to inhibit the production of virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances, as well as swimming and swarming motility .

Inhibition of Biofilm Formation

The compound has been found to effectively reduce the struvite/apatite production as well as crystalline biofilm formation by P. mirabilis . This makes it a promising therapeutic remedy for P. mirabilis-instigated catheter-associated urinary tract infections .

Precursor for SalEn-type Complexes

2-Hydroxy-4-octyloxybenzaldehyde can be used as a precursor for new SalEn-type complexes with transition metals . These complexes have a wide range of potential applications in energy storage, (photo) electrocatalysis, and chemical and biological sensing .

Biomedical Applications

Alkyl-substituted salicylic acids, which can be derived from 2-hydroxy-4-octyloxybenzaldehyde, are actively used as selective ligands of the cannabinoid CB2 receptor . They are also an intermediate product of salviandic acid, which has a therapeutic effect in coronary heart disease .

Synthesis of Thermoresistant and Temperature-switchable Conductive Polymers

The compound is considered as a precursor for the preparation of NiSalEn-bearing octyl chains . This could lead to the development of thermoresistant and temperature-switchable conductive polymers .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-4-octyloxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases , glutathione reductase , etc . These components play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress.

Mode of Action

2-Hydroxy-4-octyloxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation system . It acts as a potent redox cycler that inhibits microbial growth through destabilization of cellular redox homeostasis . This disruption leads to an increase in the permeability of the cell membrane, causing the release of proteins and nucleic acids from the cell .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . The disruption of these pathways leads to the destabilization of cellular redox homeostasis and/or antioxidation systems .

Result of Action

The action of 2-Hydroxy-4-octyloxybenzaldehyde results in the inhibition of microbial growth. It increases the release of proteins and nucleic acids from the cell, indicating damage to the cell membrane . Furthermore, it effectively reduces the production of struvite/apatite and crystalline biofilm formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-octyloxybenzaldehyde. For instance, ultraviolet light between wavelengths 280 nm and 400 nm is a major cause of photodegradation of many organic materials such as this compound . Therefore, the addition of ultraviolet light absorbers to the compound’s formulations is an effective strategy to prevent its photodegradation .

properties

IUPAC Name |

2-hydroxy-4-octoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-10-18-14-9-8-13(12-16)15(17)11-14/h8-9,11-12,17H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPBUORAZAUNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434973 | |

| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |

CAS RN |

89027-82-7 | |

| Record name | Benzaldehyde, 2-hydroxy-4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)